

# N-dodecyl-pSar25 vs. PEGylated Lipids for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | N-dodecyl-pSar25 |           |
| Cat. No.:            | B15591769        | Get Quote |

For researchers, scientists, and drug development professionals, the choice of lipid nanoparticle (LNP) components is critical for the successful delivery of mRNA therapeutics. While polyethylene glycol (PEG) conjugated lipids have been the gold standard for providing stability and shielding LNPs from the immune system, concerns over PEG immunogenicity have spurred the development of alternatives. This guide provides a detailed comparison of **N-dodecyl-pSar25**, a polysarcosine-based lipid, and traditional PEGylated lipids for mRNA delivery, supported by experimental data and detailed protocols.

## **Executive Summary**

**N-dodecyl-pSar25** (polysarcosine with 25 repeating units and a dodecyl lipid anchor) is emerging as a promising alternative to PEGylated lipids in LNP formulations for mRNA delivery. Studies have shown that substituting PEG lipids with **N-dodecyl-pSar25** can maintain or even enhance mRNA delivery efficiency both in vitro and in vivo.[1][2][3] Notably, pSar-LNPs have demonstrated a comparable or, in some cases, improved safety profile, with similar or reduced induction of inflammatory cytokines compared to their PEGylated counterparts.[1][4][5] This makes **N-dodecyl-pSar25** a compelling candidate for next-generation mRNA delivery platforms, potentially mitigating the "PEG dilemma" of immunogenicity that can lead to accelerated blood clearance and reduced efficacy upon repeated administration.[2][5]

# Performance Comparison: N-dodecyl-pSar25 vs. PEGylated Lipids



The following tables summarize the quantitative data from comparative studies on LNPs formulated with **N-dodecyl-pSar25** (specifically DMG-pSar25, which shares a similar lipid backbone with the commonly used DMG-PEG2000) and PEGylated lipids.

**Table 1: Physicochemical Properties** 

| Parameter                         | N-dodecyl-<br>pSar25 LNP<br>(DMG-pSar25) | PEGylated<br>LNP (DMG-<br>PEG2000) | PEGylated<br>LNP (ALC-<br>0159) | Reference<br>Ionizable Lipid |
|-----------------------------------|------------------------------------------|------------------------------------|---------------------------------|------------------------------|
| Hydrodynamic<br>Diameter (nm)     | ~100 nm                                  | ~85 nm                             | ~85 nm                          | ALC-0315[6]                  |
| ~90 nm                            | ~80 nm                                   | -                                  | SM-102[6]                       |                              |
| Polydispersity<br>Index (PDI)     | ~0.15                                    | ~0.1                               | ~0.1                            | ALC-0315[6]                  |
| ~0.12                             | ~0.1                                     | -                                  | SM-102[6]                       |                              |
| mRNA Encapsulation Efficiency (%) | 80-90%                                   | >90%                               | >90%                            | ALC-0315 & SM-<br>102[1][6]  |
| Zeta Potential<br>(mV)            | Slightly negative                        | Slightly negative                  | Slightly negative               | ALC-0315[1]                  |
| Slightly positive                 | Slightly positive                        | -                                  | SM-102[1]                       |                              |

# Table 2: In Vitro Transfection Efficiency (Relative Luminescence Intensity)



| Cell Line                     | N-dodecyl-pSar25 LNP<br>(DMG-pSar25) vs. PEG-<br>LNP | Reference Ionizable Lipid |
|-------------------------------|------------------------------------------------------|---------------------------|
| C2C12 (Mouse myoblast)        | Enhanced                                             | ALC-0315[1]               |
| Comparable                    | SM-102[1]                                            |                           |
| Hep3B (Human liver carcinoma) | Enhanced                                             | ALC-0315[1]               |
| Comparable                    | SM-102[1]                                            |                           |

# Table 3: In Vivo Performance (Firefly Luciferase mRNA)

| Parameter                                              | N-dodecyl-pSar25<br>LNP (DMG-pSar25) | PEGylated LNP<br>(ALC-0159) | Reference<br>Ionizable Lipid |
|--------------------------------------------------------|--------------------------------------|-----------------------------|------------------------------|
| Total Flux<br>(photons/second) 6h<br>post-IM injection | >5-fold higher                       | Baseline                    | ALC-0315[1]                  |
| Total Flux<br>(photons/second) 6h<br>post-IM injection | Similar                              | Baseline                    | SM-102[1]                    |

# Table 4: In Vivo Immunogenicity (Cytokine/Chemokine

Fold Change vs. PBS)

| Cytokine/Chemokine            | N-dodecyl-pSar25 LNP<br>(DMG-pSar25) | PEGylated LNP (DMG-<br>PEG2000/ALC-0159) |
|-------------------------------|--------------------------------------|------------------------------------------|
| CXCL10                        | ~5-fold increase                     | ~5-fold increase[1]                      |
| Overall Profile (32 analytes) | Similar expression profiles          | Similar expression profiles[1]           |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.



### **LNP Formulation via Microfluidics**

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

#### Materials:

- Ionizable lipid (e.g., SM-102 or ALC-0315) in ethanol
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
- Cholesterol in ethanol
- N-dodecyl-pSar25 or PEGylated lipid in ethanol
- mRNA in 10 mM citrate buffer (pH 3.0)
- 1x PBS (pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)

#### Procedure:

- Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:pSar/PEG-lipid).
- Dilute the mRNA in 10 mM citrate buffer to the desired concentration.
- Set up the microfluidic device with a total flow rate of 12 mL/min and a flow rate ratio of 3:1 (aqueous:organic).
- Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device.
- Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly
  of the LNPs.
- · Collect the resulting LNP dispersion.



- Dialyze the LNP suspension against 1x PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.
- Sterile-filter the final LNP formulation through a 0.22 μm filter.

## **Physicochemical Characterization**

Particle Size and Polydispersity Index (PDI):

- Dilute the LNP formulation in 1x PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

mRNA Encapsulation Efficiency (RiboGreen Assay):

- Prepare two sets of LNP dilutions in TE buffer.
- To one set, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release all mRNA (total mRNA). The other set will measure the unencapsulated mRNA.
- Add the RiboGreen reagent to both sets.
- Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).
- Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA fluorescence Unencapsulated mRNA fluorescence) / Total mRNA fluorescence \* 100

### In Vivo Transfection Efficiency in Mice

This protocol outlines the assessment of mRNA expression in vivo using a luciferase reporter gene.

#### Materials:

- mRNA-LNPs encoding Firefly Luciferase
- 6-8 week old C57BL/6 mice
- D-luciferin potassium salt



• In Vivo Imaging System (IVIS)

#### Procedure:

- Administer a defined dose of mRNA-LNPs (e.g., 0.06 μg of mRNA) to the mice via intramuscular (IM) injection into the flank.
- At a predetermined time point (e.g., 6 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal injection.
- Anesthetize the mice.
- Image the mice using an IVIS to detect bioluminescence.
- Quantify the total flux (photons/second) in the region of interest.

## **Visualizing the Mechanism of Action**

The following diagrams, generated using the DOT language, illustrate the key steps in mRNA delivery by LNPs.

## **Cellular Uptake and Endosomal Escape Pathway**



Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

## **Experimental Workflow for LNP Performance Evaluation**





Click to download full resolution via product page

Caption: Experimental workflow for comparing LNP performance.

## Conclusion

The replacement of PEGylated lipids with **N-dodecyl-pSar25** in LNP formulations represents a significant advancement in mRNA delivery technology. The available data suggests that pSar-LNPs can achieve comparable or even superior transfection efficiency to PEG-LNPs, particularly with certain ionizable lipids like ALC-0315.[1] Furthermore, the similar immunogenicity profiles indicate that pSar-LNPs may offer a safer alternative, mitigating the risk of anti-PEG antibody formation.[1][4] For researchers and developers in the field of mRNA therapeutics, **N-dodecyl-pSar25** and other polysarcosine-based lipids warrant serious consideration as a next-generation stealth agent to enhance the safety and efficacy of LNP-based medicines. Further studies are encouraged to explore the full potential of this promising alternative across various therapeutic applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-dodecyl-pSar25 vs. PEGylated Lipids for mRNA Delivery: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591769#n-dodecyl-psar25-vs-pegylated-lipids-for-mrna-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com